![molecular formula C16H17N5O4S2 B2460530 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide CAS No. 1170573-94-0](/img/structure/B2460530.png)
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H17N5O4S2 and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- The compound has been investigated as a novel activator of GIRK channels. These channels play a crucial role in modulating cellular excitability by regulating potassium ion flow. Specifically, the compound targets GIRK1/2 subtypes, which are widely expressed in the brain and peripheral tissues. Researchers have identified potent and selective activators within this series, enhancing our understanding of GIRK channel function and potential therapeutic applications .
- Given the brain-specific expression of GIRK2 and GIRK3, compounds that activate these channels may hold promise for neurological disorders. GIRK channels are implicated in pain perception, epilepsy, reward/addiction pathways, and anxiety. Investigating the effects of this compound on GIRK-mediated signaling could provide insights into novel therapeutic strategies for these conditions .
- GIRK channels are also present in cardiac atrial myocytes, where they influence heart rate regulation. By targeting GIRK1/2 activation, researchers may explore potential cardiovascular benefits. Understanding the compound’s impact on cardiac electrophysiology and arrhythmias could be valuable .
- Researchers have evaluated the metabolic stability of these compounds, comparing them to prototypical urea-based GIRK activators. Improved stability enhances their potential as drug candidates. Further studies may focus on optimizing pharmacokinetic properties for therapeutic use .
- GIRK channels are effectors in G protein-coupled receptor (GPCR) signaling. Investigating how this compound modulates GIRK activity within specific GPCR pathways could reveal novel drug targets. For instance, GIRK1 is broadly expressed in the brain, making it relevant for central nervous system disorders .
- Researchers can explore the SAR of this compound by varying its chemical structure. Understanding how specific modifications affect GIRK activation potency and selectivity provides valuable insights for medicinal chemistry. This knowledge informs future compound design and optimization .
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation
Neurological Disorders and Pain Management
Cardiovascular Applications
Metabolic Stability and Drug Development
GPCR Signaling Pathways
Chemical Biology and Structure-Activity Relationships (SAR)
Mécanisme D'action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes and potential therapeutic targets .
Pharmacokinetics
Similar compounds have shown improved metabolic stability over prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound can lead to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific cell type and the physiological context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other molecules, the pH of the environment, and the temperature .
Propriétés
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-1H-imidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S2/c22-26(23)7-6-13(10-26)21-15(20-27(24,25)16-9-17-11-18-16)8-14(19-21)12-4-2-1-3-5-12/h1-5,8-9,11,13,20H,6-7,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPOLLBXPPBVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NS(=O)(=O)C4=CN=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.